1-Ethyl-5-methyl-2-nitroimidazole is classified under:
The synthesis of 1-ethyl-5-methyl-2-nitroimidazole typically involves several steps:
For instance, one method involves reacting metronidazole with ethyl halides in the presence of a base like sodium hydride or triethylamine to facilitate the substitution reaction. The reaction conditions are typically optimized for temperature and solvent choice to maximize yield and purity .
The molecular formula is , with a molecular weight of approximately 186.18 g/mol. The compound exhibits characteristic infrared absorption peaks corresponding to the nitro group and imidazole ring.
1-Ethyl-5-methyl-2-nitroimidazole can undergo various chemical reactions:
For example, reduction can be achieved using hydrogen gas in the presence of palladium on carbon as a catalyst, resulting in enhanced antimicrobial properties .
The mechanism of action for 1-ethyl-5-methyl-2-nitroimidazole primarily involves its interaction with microbial DNA. Upon reduction within anaerobic conditions (common in certain pathogens), it forms reactive intermediates that disrupt DNA synthesis, leading to cell death.
Studies have shown that compounds within this class exhibit potent activity against anaerobic bacteria and protozoa, making them valuable in treating infections such as those caused by Helicobacter pylori and Trichomonas vaginalis .
1-Ethyl-5-methyl-2-nitroimidazole is typically a crystalline solid at room temperature. Its melting point ranges from 80°C to 85°C, depending on purity.
The compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water. It exhibits stability under acidic conditions but can degrade under prolonged exposure to strong bases or high temperatures .
1-Ethyl-5-methyl-2-nitroimidazole has significant applications in:
The nitroimidazole scaffold entered medicinal chemistry with the isolation of azomycin (2-nitroimidazole) in 1953 by Maeda and colleagues from Nocardia mesenterica cultures. This represented the first naturally occurring nitroheterocyclic antibiotic with demonstrated activity against Trichomonas vaginalis [6] [8]. Azomycin's structural simplicity – featuring a nitro group adjacent to a pyrrole-type nitrogen in the imidazole ring – established the foundational architecture for subsequent derivatization. Its relatively high reduction potential (-389 mV) enabled preferential bioreduction in microbial cells over mammalian systems, creating a therapeutic window that attracted pharmaceutical interest [8].
Initial synthetic efforts focused on N-alkylation at the imidazole ring's N-1 position, yielding first-generation derivatives like 1-ethyl-2-nitroimidazole. Researchers systematically explored substitutions at C-4 and C-5 positions to modulate electronic properties and bioavailability. The introduction of methyl groups at C-5 emerged as a strategic modification to enhance lipophilicity and membrane permeability while preserving the crucial redox properties conferred by the 2-nitro moiety. These early structure-activity relationship studies established that even minor structural alterations significantly influenced antimicrobial potency and metabolic stability [6] [9].
The synthesis of 1-ethyl-5-methyl-2-nitroimidazole exemplifies targeted structural optimization within the 2-nitroimidazole class. This compound incorporates two strategic modifications: ethylation at the N-1 position and methylation at the C-5 position. The ethyl group enhances metabolic stability by shielding the ring nitrogen from oxidative metabolism, while the methyl group at C-5 fine-tunes electron density distribution across the conjugated system, influencing reduction potential and interaction with microbial nitroreductases [2] [9].
Synthetic routes to 1-ethyl-5-methyl-2-nitroimidazole typically employ direct nitration of pre-functionalized imidazole precursors. A documented approach involves reacting 4(5)-methylimidazole with ethylating agents like ethyl iodide or diethyl sulfate, yielding 1-ethyl-4-methylimidazole. Subsequent regioselective nitration under controlled conditions introduces the nitro group specifically at the C-2 position. This regiochemistry is governed by the electron-donating methyl group directing electrophilic attack to the ortho position relative to the pyrrolic nitrogen [9]. The molecular formula C₆H₉N₃O₂ (molecular weight: 155.16 g/mol) reflects these specific alkyl substitutions on the 2-nitroimidazole core [2].
Table 1: Synthetic Pathway to 1-Ethyl-5-methyl-2-nitroimidazole
Step | Reaction | Reagents/Conditions | Product |
---|---|---|---|
1 | N-Alkylation | Ethyl iodide/diethyl sulfate, base | 1-Ethyl-4(5)-methylimidazole |
2 | Regioselective Nitration | HNO₃/H₂SO₄, 0-5°C | 1-Ethyl-5-methyl-2-nitroimidazole |
Nitroimidazole drug discovery has evolved through distinct generations, beginning with simple derivatives like 1-ethyl-5-methyl-2-nitroimidazole and culminating in complex bicyclic agents. This compound occupies a pivotal position as an intermediate complexity structure bridging early monocyclic agents and later bicyclic clinical candidates [6] [8].
The discovery of metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) in the 1950s validated the clinical potential of 5-nitroimidazoles for parasitic and anaerobic bacterial infections. However, concurrent research on 2-nitroimidazoles continued, recognizing their distinct redox properties. The 1970s marked a resurgence with reports of 2-nitroimidazole derivatives exhibiting moderate activity against Mycobacterium tuberculosis, highlighting their potential beyond protozoal diseases. The 1980s breakthrough came with Hindustan Ciba-Geigy's discovery of bicyclic nitroimidazoles (nitroimidazooxazoles), exemplified by CGI-17341, which demonstrated potent activity against drug-resistant tuberculosis but was discontinued due to mutagenicity concerns [8]. This setback was overcome in the 2000s with Otsuka's delamanid (OPC-67683, a 6-nitro-2,3-dihydroimidazooxazole derivative) and PathoGenesis/Novartis' pretomanid (PA-824, a nitroimidazooxazine), both approved for multidrug-resistant tuberculosis treatment. These agents trace their structural lineage back to early 2-nitroimidazole scaffolds like 1-ethyl-5-methyl-2-nitroimidazole through systematic ring fusion and side chain optimization [6] [8].
Table 2: Evolution of Nitroimidazole-Based Anti-Infective Agents
Era | Key Compound | Core Structure | Therapeutic Application |
---|---|---|---|
1950s | Azomycin | 2-Nitroimidazole | Trichomoniasis (natural prototype) |
1950s | Metronidazole | 5-Nitroimidazole | Anaerobes, Protozoa |
1970s | 1-Ethyl-5-methyl-2-nitroimidazole | 2-Nitroimidazole | Synthetic intermediate, SAR exploration |
1980s | CGI-17341 | Nitroimidazooxazole | Anti-TB (discontinued) |
2010s | Delamanid/Pretomanid | Nitroimidazooxazole/Nitroimidazooxazine | MDR/XDR-TB treatment |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: